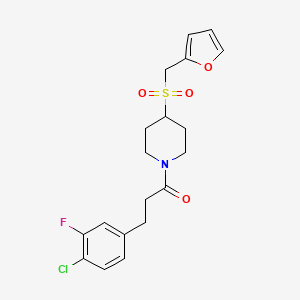

3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 4-chloro-3-fluorophenyl group and a 4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl moiety. Structural analogs often share the propan-1-one core but vary in substituents, influencing pharmacological and physicochemical properties .

Propriétés

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO4S/c20-17-5-3-14(12-18(17)21)4-6-19(23)22-9-7-16(8-10-22)27(24,25)13-15-2-1-11-26-15/h1-3,5,11-12,16H,4,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIZSEVFPCDCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCC3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Furan-2-ylmethyl Group: This step involves the sulfonylation of the piperidine ring with furan-2-ylmethyl sulfonyl chloride under basic conditions.

Attachment of the 4-Chloro-3-fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-chloro-3-fluorobenzyl bromide.

Final Coupling: The final step involves the coupling of the intermediate with propan-1-one under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or receptor-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development, targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Differences

- Halogenation vs. Methoxy/Amino Groups: The target compound’s 4-chloro-3-fluorophenyl group offers greater electronegativity and metabolic resistance compared to 4-methoxyphenyl (e.g., 4b) or phenylamino groups, which are prone to oxidative demethylation or deamination .

- Sulfonyl vs. Non-Sulfonyl Moieties: The sulfonyl group in the target compound enhances water solubility and hydrogen-bonding capacity relative to non-sulfonylated analogs like the compound in , which relies on a furan-piperidine system .

- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit improved solubility due to the additional nitrogen atom, but may suffer from reduced blood-brain barrier penetration compared to piperidine derivatives .

Pharmacological Implications

- Conformational Flexibility : The presence of rotamers (observed in 3aj ) implies that the target compound may adopt multiple binding poses in biological systems, affecting potency and selectivity .

- Synthetic Complexity : The furan-2-ylmethyl sulfonyl group introduces synthetic challenges compared to simpler substituents (e.g., 4b ), necessitating multi-step protocols involving sulfonylation and coupling reactions .

Activité Biologique

3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.87 g/mol. The structure includes a piperidine ring, a furan moiety, and a chlorofluorophenyl group, which are significant for its biological interactions.

1. Antimicrobial Activity

Studies have shown that compounds similar to 3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one exhibit antimicrobial properties. For instance, piperidine derivatives have been associated with antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances the antibacterial efficacy by inhibiting bacterial enzymes.

2. Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's . The compound's structural features may facilitate binding to the enzyme's active site, thus preventing substrate hydrolysis.

3. Anticancer Potential

The compound's structural components suggest potential anticancer properties. Similar compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the furan and piperidine rings may contribute to this activity by interacting with cellular targets involved in cancer progression.

The biological activity of 3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for AChE and other relevant enzymes, which can be quantitatively assessed using techniques like surface plasmon resonance.

- Cellular Uptake : The lipophilicity imparted by the chlorofluorophenyl group enhances cellular uptake, facilitating interaction with intracellular targets.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial activity of similar sulfonamide derivatives, compounds were tested against multiple bacterial strains. Results indicated that derivatives containing furan and piperidine exhibited moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 3-(4-Chloro-3-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one may possess comparable efficacy .

Case Study 2: Enzyme Inhibition Profile

A comprehensive analysis of enzyme inhibition highlighted that compounds with similar structures were potent inhibitors of urease, which is crucial in treating conditions like kidney stones. The mechanism involved competitive inhibition where the compound mimicked the substrate of urease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.